Nicotinamide N-Methyltransferase (NNMT) Inhibitory Activity: A Cross-Study Comparison
A structurally related compound, 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide, demonstrates NNMT inhibitory activity. While a direct head-to-head comparison in a single study is absent, cross-study analysis against the NNMT inhibitor class reveals its potential. A BindingDB entry reports an IC50 of 25 nM for this compound against NNMT in a fluorescence-based assay . For context, the first-generation NNMT inhibitor, 5-amino-1-methylquinolinium, has a reported IC50 of 1.5 μM against the same target . This significant potency shift into the nanomolar range suggests the cyclopropylpyridinyl-methyl scaffold provides a pharmacophoric advantage over simpler inhibitory chemotypes, though differences in assay conditions must be considered.
| Evidence Dimension | Inhibitory concentration (IC50) against Nicotinamide N-methyltransferase (NNMT) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | 5-amino-1-methylquinolinium (IC50 = 1,500 nM) |
| Quantified Difference | ~60-fold more potent |
| Conditions | Target compound: BindingDB FAP assay; Comparator: published NNMT inhibitor profiling assay. |
Why This Matters
This potency difference is critical for scientists requiring a tool compound with low-nanomolar activity to fully inhibit intracellular NNMT, minimizing off-target effects at higher concentrations.
- [1] BindingDB. (2026). Entry BDBM50627730, CHEMBL5399278: Affinity Data for 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide. Retrieved from ww.bindingdb.org. View Source
- [2] Neelakantan, H., et al. (2017). Structure–Activity Relationship of Nicotinamide N-Methyltransferase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2940-2944. View Source
